molecular formula C10H15NO2S B3021065 Ethyl 4-(tert-butyl)thiazole-2-carboxylate CAS No. 79247-72-6

Ethyl 4-(tert-butyl)thiazole-2-carboxylate

Cat. No.: B3021065
CAS No.: 79247-72-6
M. Wt: 213.3 g/mol
InChI Key: DCHMVIBNJJRJQS-UHFFFAOYSA-N
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Description

Ethyl 4-(tert-butyl)thiazole-2-carboxylate is an organic compound with the molecular formula C10H15NO2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(tert-butyl)thiazole-2-carboxylate typically involves the reaction of ethyl 2-bromoacetate with tert-butylthiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : Ethyl 4-(tert-butyl)thiazole-2-carboxylate serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties.

Biology

  • Antimicrobial Activity : This compound has been investigated for its potential as an antimicrobial agent. Studies have reported significant activity against resistant strains of bacteria, indicating its potential for development into new antibiotics .
  • Anticancer Potential : Research published in Pharmaceutical Biology highlighted that this compound can inhibit cell proliferation in HepG2 liver cancer cells through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases .

Medicine

  • Drug Development : this compound is being explored for its anti-inflammatory and anticancer properties, making it a candidate for drug development aimed at various diseases, including cancer and chronic inflammatory conditions .

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial EfficacyDemonstrated significant activity against resistant bacterial strains
Anticancer PotentialInhibited HepG2 cell proliferation; induced apoptosis
Inflammatory Response ModulationModulated pathways associated with inflammation

Industrial Applications

This compound is also utilized in industrial applications:

  • Agrochemicals : Its properties make it suitable for developing agrochemicals that target pests or diseases affecting crops.
  • Chemical Manufacturing : The compound can be employed in the production of various chemical intermediates used in pharmaceuticals and other industrial products .

Mechanism of Action

The mechanism of action of Ethyl 4-(tert-butyl)thiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

  • Ethyl 2-(tert-butyl)thiazole-4-carboxylate
  • Methyl 4-(tert-butyl)thiazole-2-carboxylate
  • Ethyl 4-(tert-butyl)thiazole-5-carboxylate

Comparison: this compound is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it more suitable for certain applications .

Biological Activity

Ethyl 4-(tert-butyl)thiazole-2-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its thiazole ring, which is known for contributing to various biological activities. The presence of the tert-butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Target of Action

Thiazole derivatives, including this compound, have been investigated for their antibacterial and antifungal properties. The mechanism of action typically involves interference with microbial cell wall synthesis or metabolic pathways critical to microbial survival.

Mode of Action

The compound exhibits strong binding affinity to specific targets, which may include enzymes involved in cell wall synthesis or metabolic processes. This binding can inhibit the growth or replication of bacteria and fungi.

Antimicrobial Activity

Research has indicated that this compound possesses moderate to significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans1416 µg/mL

Anticancer Activity

This compound has also been studied for its anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The compound's IC50 values indicate promising cytotoxicity:

Cell Line IC50 (µM)
HepG25.5
MCF78.0

The structure-activity relationship (SAR) suggests that substituents on the thiazole ring significantly influence its anticancer efficacy .

Pharmacokinetics

This compound is predicted to be metabolized by cytochrome P450 enzymes CYP1A2 and CYP2C19. This metabolism could affect its pharmacokinetic profile, influencing both efficacy and safety in therapeutic applications.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thiazole derivatives, including this compound, demonstrating significant activity against resistant strains of bacteria .
  • Anticancer Potential : Research published in Pharmaceutical Biology highlighted the compound's ability to inhibit cell proliferation in HepG2 cells through mechanisms involving apoptosis and cell cycle arrest .
  • Inflammatory Response Modulation : Preliminary studies suggest that this compound may modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-(tert-butyl)thiazole-2-carboxylate, and what reaction conditions are critical for success?

  • Methodological Answer : The compound is typically synthesized via cyclization or substitution reactions. For example, thiazole derivatives are often prepared by reacting α-bromo ketones with thioureas or thioamides under basic conditions. A related method involves refluxing ethyl 4-bromo-3-oxobutanoate with benzothioamide in ethanol to form thiazole intermediates . Key conditions include using anhydrous solvents (e.g., dry CH₃CN), bases like Cs₂CO₃ to deprotonate thiols, and inert atmospheres (argon) to prevent oxidation . Post-synthesis, purification via column chromatography or recrystallization is recommended.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the thiazole ring structure, tert-butyl group, and ester functionality. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR .
  • HPLC : Purity assessment (>95%) is performed using reverse-phase HPLC with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 272.32 for C₁₁H₁₆N₂O₄S) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : The thiazole core is explored for antimicrobial and anticancer activity. For instance, analogs of this compound have been screened against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using broth microdilution assays to determine MIC values . In cancer research, derivatives are tested via MTT assays on cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability for this compound?

  • Methodological Answer :

  • Solvent Choice : Dry CH₃CN enhances nucleophilic substitution efficiency compared to ethanol .
  • Catalysis : Transition metals (e.g., CuI) accelerate coupling reactions in azide-alkyne cycloadditions for functionalized derivatives .
  • Temperature Control : Reflux (80–100°C) ensures complete conversion, while lower temperatures (25°C) minimize side reactions in sensitive steps .
  • Scalability : Batch processes with continuous stirring and controlled reagent addition (e.g., dropwise addition of electrophiles) improve reproducibility .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

  • Methodological Answer :

  • 2D NMR : COSY and HSQC experiments clarify proton-proton coupling and carbon-proton correlations, resolving ambiguities in overlapping signals .
  • X-ray Crystallography : Single-crystal analysis using SHELX software provides definitive bond lengths/angles, especially for confirming tert-butyl orientation .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts, aiding assignment of complex splitting patterns .

Q. What strategies are employed in structure-activity relationship (SAR) studies for thiazole-based derivatives?

  • Methodological Answer :

  • Functional Group Variation : Substituents like trifluoromethyl (CF₃) or nitro (NO₂) are introduced at the 4-position of the thiazole ring to modulate electronic effects and bioactivity .
  • Bioisosteric Replacement : Replacing the ester group (CO₂Et) with amides or ketones evaluates metabolic stability .
  • Docking Studies : Molecular docking against target proteins (e.g., PPAR-γ for anticancer activity) identifies key binding interactions .

Q. How are computational methods integrated into the design of novel thiazole derivatives?

  • Methodological Answer :

  • Retrosynthetic Analysis : AI-driven tools (e.g., Template_relevance models) predict feasible routes using databases like Reaxys .
  • ADMET Prediction : Software like SwissADME forecasts pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates .
  • MD Simulations : Molecular dynamics (e.g., GROMACS) assess ligand-protein complex stability over time .

Properties

IUPAC Name

ethyl 4-tert-butyl-1,3-thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-5-13-9(12)8-11-7(6-14-8)10(2,3)4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHMVIBNJJRJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Ethyl 4-(tert-butyl)thiazole-2-carboxylate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Ethyl 4-(tert-butyl)thiazole-2-carboxylate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Ethyl 4-(tert-butyl)thiazole-2-carboxylate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Ethyl 4-(tert-butyl)thiazole-2-carboxylate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Ethyl 4-(tert-butyl)thiazole-2-carboxylate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Ethyl 4-(tert-butyl)thiazole-2-carboxylate

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